Subtype Selectivity vs ACPT-I
In a direct head-to-head functional assay comparison, LSP1-2111 exhibits a markedly different subtype selectivity fingerprint compared to the non-selective group III agonist ACPT-I. LSP1-2111 demonstrates preferential activation of mGlu4 and mGlu6 (EC50: 2.2 ± 0.27 μM and 1.7 ± 0.13 μM, respectively), with 25-fold selectivity over mGlu7 (EC50: 52.87 ± 20.66 μM) and 30-fold over mGlu8 (EC50: 65.97 ± 11.81 μM). In contrast, ACPT-I shows a reversed pattern with similar potency at mGlu4 (1.7 ± 0.23 μM) and mGlu8 (5.13 ± 0.84 μM), but 165-fold selectivity over mGlu7 (280.5 ± 84.5 μM) and significantly weaker activity at mGlu6 (10.60 ± 3.38 μM) [1]. This means LSP1-2111 at functional mGlu4-activating concentrations will produce substantially less mGlu8 co-activation than ACPT-I.
ACPT-I: mGlu4 1.7 μM, mGlu8 5.13 μM (3×); mGlu6 10.6 μM
| Evidence Dimension | Subtype selectivity ratio (mGlu4 vs mGlu7/mGlu8 EC50 fold-difference) |
|---|---|
| Target Compound Data | mGlu4 EC50: 2.2 μM; mGlu7: 52.87 μM (25-fold); mGlu8: 65.97 μM (30-fold); mGlu6: 1.7 μM (1-fold) |
| Comparator Or Baseline | ACPT-I: mGlu4 EC50 1.7 μM; mGlu7 280.5 μM (165-fold); mGlu8 5.13 μM (3-fold); mGlu6 10.60 μM (6-fold) |
| Quantified Difference | LSP1-2111 mGlu4/mGlu8 selectivity = 30-fold vs ACPT-I mGlu4/mGlu8 selectivity = 3-fold (10× difference in relative mGlu8 sparing); LSP1-2111 is 6× more potent at mGlu6 than ACPT-I |
| Conditions | Cell-based functional assay measuring intracellular calcium mobilization; EC50 values expressed as mean ± SEM; recombinant group III mGlu receptors |
Why This Matters
For studies requiring mGlu4 activation with minimized mGlu8 co-engagement, LSP1-2111 provides a 10-fold selectivity advantage over ACPT-I, reducing confounding signaling from mGlu8-rich brain regions.
- [1] Wierońska JM, Stachowicz K, Acher F, Lech T, Pilc A. Table 1: EC50 (μM) values for ACPT-I and LSP1-2111 at group III mGlu receptor subtypes. In: Opposing efficacy of group III mGlu receptor activators. Psychopharmacology (Berl). 2012;220(3):481-494. PMID: 21952670. View Source
